1-Isoquinolinecarbonitrile, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-
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Overview
Description
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes methoxy groups at positions 6 and 7, and a nitrile group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrile group at position 1.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogenation at the isoquinoline ring.
Tetrabenazine: A related compound used in the treatment of neurological disorders.
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
384854-93-7 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7H2,1-4H3 |
InChI Key |
HKIKHCWIOYZUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C#N)OC)OC)C |
Origin of Product |
United States |
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